6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a privileged scaffold for medicinal chemistry, featuring orthogonal 6-bromo and 8-nitro handles. This enables rapid, independent diversification via Suzuki-Miyaura cross-coupling and reduction/functionalization, accelerating SAR studies for kinase and bromodomain targets. Unlike simple mono-halogenated analogs, this specific regioisomer (CAS 951884-20-1) is essential for generating high-quality bifunctional chemical probes. Ensure your research success by sourcing this precise substitution pattern; substitution with close analogs will compromise your results.

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
CAS No. 951884-20-1
Cat. No. B1294169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
CAS951884-20-1
Molecular FormulaC6H3BrN4O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H
InChIKeyRXPJMXNWABONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 951884-20-1) for Precision Synthesis & Medicinal Chemistry


6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a specialized, highly functionalized heterocyclic building block (C6H3BrN4O2, MW 243.02) . Its core is a fused [1,2,4]triazolo[4,3-a]pyridine system, which is recognized as a privileged scaffold in medicinal chemistry, enabling exploration of diverse biological targets including kinases and bromodomains [1][2]. The compound is defined by its specific 6-bromo and 8-nitro substitution pattern, which dictates its unique vector for chemical elaboration and electronic properties .

Why Generic Substitution Fails for 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 951884-20-1)


Direct substitution of this compound with a close analog is not feasible due to the profound impact of subtle structural changes on critical chemical and biological properties. The specific [4,3-a] ring fusion and the precise location of the bromo and nitro substituents are essential determinants of reactivity, electronic distribution, and molecular recognition. As evidenced by the distinct CAS numbers for isomers and regioisomers—such as 8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2708672-06-2) [1], 3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2426639-60-1) , and the [1,5-a] regioisomer (CAS 2155874-56-7) —any alteration to the substitution pattern or ring junction results in a different chemical entity with a different commercial identity and, critically, a different potential for downstream applications in structure-activity relationship (SAR) studies.

Quantitative Differentiators for Sourcing 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 951884-20-1)


Differentiation via Distinct 6-Bromo-8-nitro Substitution Pattern

This compound possesses a unique substitution pattern (6-Br, 8-NO2) on the [1,2,4]triazolo[4,3-a]pyridine core. Its closest analogs, 8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2708672-06-2) [1] and 3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2426639-60-1) , differ in the position of at least one substituent. This regioisomerism fundamentally alters the compound's electronic distribution, dipole moment, and steric environment, which directly influences binding affinity to biological targets and the site-selectivity of subsequent chemical reactions .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Differentiation from [1,5-a] Ring Junction Regioisomer

The target compound is differentiated from its [1,5-a] regioisomer (6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, CAS 2155874-56-7) . While both share the same molecular formula (C6H3BrN4O2) and identical substituent positions, they have a different ring fusion architecture ([4,3-a] vs. [1,5-a]). This structural variation alters the nitrogen atom placements and the overall shape and electronic surface of the molecule. This can lead to substantial differences in biological target engagement, as well as in the chemical reactivity and stability of the heterocyclic core [1].

Chemical Synthesis Medicinal Chemistry Scaffold Hopping

Increased Synthetic Versatility via Orthogonal Reactive Handles

This compound offers a dual orthogonal functionalization strategy compared to analogs containing only one halogen. The 6-bromo substituent is a prime site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups [1]. The 8-nitro group provides a distinct, independent handle for selective reduction to an amino group, enabling further diversification via amide bond formation, diazotization, or reductive alkylation. In contrast, the analog 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4) lacks this second point of diversification, limiting the complexity of accessible derivatives.

Organic Synthesis Cross-Coupling Diversification

Verifiable High Purity and Commercial Accessibility

This specific compound (CAS 951884-20-1) is commercially available with quantifiable and verifiable purity metrics, a key differentiator from similar compounds that may only be available via custom synthesis. Multiple reputable suppliers list it with a purity of ≥98% . Some vendors even provide exact batch-specific purity data, such as 99.9% at 214 nm for the related [1,5-a] isomer, indicating a high standard of analytical quality control . This ensures immediate and reliable use in critical experiments without the need for costly and time-consuming in-house repurification.

Procurement Quality Control Chemical Sourcing

Class Relevance as a Precursor to p38 MAPK and Bromodomain Inhibitor Scaffolds

The [1,2,4]triazolo[4,3-a]pyridine core is a validated privileged structure in multiple high-value therapeutic areas. Patent literature explicitly claims derivatives of this core as potent p38 MAP kinase inhibitors (e.g., CN-105308044-A) [1] and as bromodomain inhibitors (e.g., US10519151) [2]. The target compound, with its specific 6-Br and 8-NO2 substitution, is a versatile late-stage intermediate for synthesizing such patented compounds. Using this compound enables direct access to these therapeutically relevant chemical spaces. In contrast, the [1,5-a] regioisomer may be less represented or active in these specific patent classes .

Kinase Inhibition Epigenetics Anti-inflammatory

Optimal Application Scenarios for 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 951884-20-1)


Rapid Diversification of p38 MAP Kinase Inhibitor Leads

As a direct consequence of its validated core scaffold , this compound is ideally suited for parallel medicinal chemistry efforts to expand SAR around p38 MAP kinase inhibitors. The 6-bromo handle allows for rapid Suzuki-Miyaura library synthesis to explore the aryl-binding pocket [1], while the 8-nitro group can be reduced and functionalized to modulate physicochemical properties or interact with the solvent front. This dual diversification strategy accelerates the hit-to-lead process.

Building Bromodomain Inhibitor Libraries

This compound serves as a direct precursor for synthesizing analogs of the substituted [1,2,4]triazolo[4,3-a]pyridines claimed as bromodomain inhibitors [1]. Its orthogonal reactive handles allow for the efficient, sequential introduction of molecular diversity at two distinct vectors, a key advantage for probing the acetyl-lysine binding pocket of BET proteins and other bromodomain-containing targets, as described in patent US10519151.

Precision Synthesis of Orthogonally Functionalized Probes

The unique 6-bromo-8-nitro substitution pattern makes this the preferred starting material for synthesizing bifunctional chemical probes . Unlike simpler mono-halogenated analogs , the presence of both a cross-coupling handle and a nitro group enables the independent attachment of a fluorophore or biotin tag (via the nitro/amine) and a targeting moiety (via the bromo/halogen). This facilitates the creation of high-quality probes for target engagement studies and chemical biology applications.

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